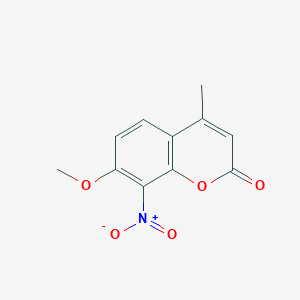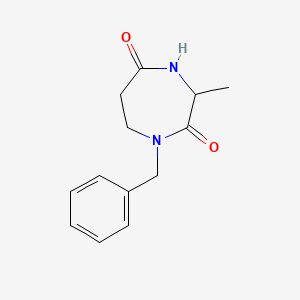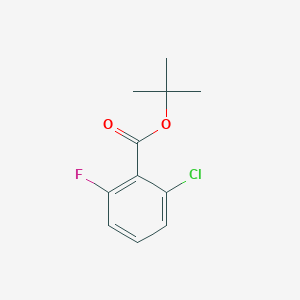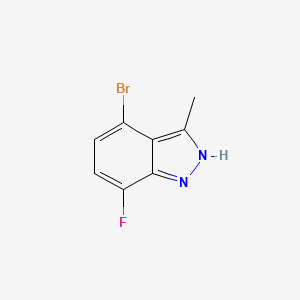
N-(4-hydroxyphenyl)azepane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxyphenyl)azepane-2-carboxamide is a chemical compound with the molecular formula C13H18N2O2 It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)azepane-2-carboxamide typically involves the reaction of 4-hydroxybenzaldehyde with azepane-2-carboxylic acid. The reaction is catalyzed by a palladium catalyst in the presence of a Lewis acid, such as boron trifluoride diethyl etherate. The reaction proceeds under mild conditions, with carbon dioxide as a byproduct .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-hydroxyphenyl)azepane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: The major products include 4-oxo-phenylazepane-2-carboxamide.
Reduction: The major products include N-(4-aminophenyl)azepane-2-carboxamide.
Substitution: The major products depend on the substituent introduced, such as N-(4-chlorophenyl)azepane-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-hydroxyphenyl)azepane-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It has potential as a novel inhibitor for various biological targets.
Medicine: It is being investigated for its potential as an anticancer and antidiabetic agent.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-hydroxyphenyl)azepane-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through binding to specific proteins and altering their function .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-aminophenyl)azepane-2-carboxamide
- N-(4-chlorophenyl)azepane-2-carboxamide
- N-(4-methoxyphenyl)azepane-2-carboxamide
Uniqueness
N-(4-hydroxyphenyl)azepane-2-carboxamide is unique due to the presence of the hydroxyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
N-(4-hydroxyphenyl)azepane-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c16-11-7-5-10(6-8-11)15-13(17)12-4-2-1-3-9-14-12/h5-8,12,14,16H,1-4,9H2,(H,15,17) |
Clave InChI |
RSZVOXNMSDIVQS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(NCC1)C(=O)NC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B11875827.png)




![9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B11875861.png)

![6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11875873.png)





